7'-Hydroxydoxazosin is a metabolite of doxazosin, an antihypertensive drug primarily used to treat high blood pressure and symptoms of benign prostatic hyperplasia. Doxazosin is known to metabolize into 6- and 7-hydroxydoxazosin during hepatic metabolism. The interest in 7'-hydroxydoxazosin arises from its potential antioxidative properties, which could have implications for cardiovascular health and disease prevention12.
The antioxidative properties of 7'-hydroxydoxazosin have implications for cardiovascular health. By inhibiting LDL oxidation, 7'-hydroxydoxazosin could potentially be used to prevent atherosclerosis, especially in individuals with hypertension. However, clinical studies have shown that treatment with doxazosin does not alter the ex vivo oxidation of LDL in hypertensive patients, nor does it affect the total antioxidative capacity of plasma after 8 weeks of treatment. This suggests that while 7'-hydroxydoxazosin has in vitro antioxidative capabilities, its clinical relevance in treating cardiovascular disease may be limited1.
While not directly related to 7'-hydroxydoxazosin, it is worth noting that other hydroxy metabolites, such as 7-hydroxymitragynine from the Thai herbal medicine Mitragyna speciosa, have been found to have potent opioid antinociceptive effects. These compounds act predominantly on mu-opioid receptors and have been shown to be more potent and less constipating than morphine in animal models. This highlights the potential for hydroxy metabolites to have significant therapeutic applications in pain management and gastrointestinal motility regulation3.
7'-Hydroxy Doxazosin belongs to the class of compounds known as quinazolines, which are characterized by their bicyclic structure containing a benzene ring fused to a pyrimidine ring. It is specifically classified as an alpha-1 adrenergic antagonist, which means it inhibits the action of norepinephrine on alpha-1 adrenergic receptors, leading to vasodilation and decreased blood pressure.
The synthesis of 7'-Hydroxy Doxazosin typically involves several key steps, beginning with the parent compound Doxazosin. The primary method for its synthesis is hydroxylation at the 7' position, which can be achieved through various chemical reactions.
In an industrial setting, continuous flow reactors may be utilized for large-scale production. These reactors provide precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are critical for optimizing yield and purity.
The molecular structure of 7'-Hydroxy Doxazosin features a quinazoline core with various functional groups that contribute to its pharmacological activity.
The three-dimensional conformation of 7'-Hydroxy Doxazosin can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential binding sites on receptors .
7'-Hydroxy Doxazosin can participate in various chemical reactions that alter its structure and functionality.
The mechanism of action for 7'-Hydroxy Doxazosin primarily involves its role as an alpha-1 adrenergic receptor antagonist.
When administered, 7'-Hydroxy Doxazosin binds to alpha-1 adrenergic receptors located on vascular smooth muscle cells. This binding inhibits the action of norepinephrine, resulting in:
Additionally, this compound may influence other signaling pathways related to smooth muscle contraction and relaxation .
A thorough understanding of the physical and chemical properties of 7'-Hydroxy Doxazosin is essential for its application in pharmaceuticals.
These properties can be evaluated using techniques such as differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) to ensure quality control during production .
7'-Hydroxy Doxazosin has several scientific applications across various fields:
7'-Hydroxy Doxazosin is a hydroxylated metabolite of the alpha-adrenergic blocker doxazosin. Its systematic IUPAC name is (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone, reflecting its bifunctional structure comprising a quinazoline ring and a benzodioxane moiety [2] [4]. The molecular formula is C₂₃H₂₅N₅O₆ (molecular weight: 467.47 g/mol) [2] [4]. This compound is designated as Doxazosin Impurity 11 in pharmaceutical contexts [1]. Two CAS Registry Numbers are associated: 102932-25-2 (referencing the core structure) and 102932-28-5 (specific to the 7'-hydroxy positional isomer) [1] [2] [4]. Key structural features include:
Table 1: Molecular Characteristics of 7'-Hydroxy Doxazosin
Property | Value | |
---|---|---|
Molecular Formula | C₂₃H₂₅N₅O₆ | |
Molecular Weight | 467.47 g/mol | |
CAS Registry Numbers | 102932-25-2; 102932-28-5 | |
IUPAC Name | (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(6-hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone | |
SMILES Notation | NC₁=NC(N₂CCN(C(C₃OC(C=CC(O)=C₄)=C₄OC₃)=O)CC₂)=NC₅=CC(OC)=C(OC)C=C₁₅ | [2] |
7'-Hydroxy Doxazosin is primarily formed via hepatic biotransformation of doxazosin mediated by cytochrome P450 enzymes, predominantly CYP3A4 [3] [5]. This oxidative metabolism introduces a hydroxyl group at the 7' position of the benzodioxane ring. In vitro studies confirm doxazosin is a substrate of CYP3A4, with metabolic pathways involving demethylation, hydroxylation, and O-glucuronidation [3] [6]. The metabolite’s presence in biological matrices (e.g., plasma, urine) is critical for pharmacokinetic studies, as it retains partial pharmacological activity. Synthetic routes for reference standard production typically involve:
7'-Hydroxy Doxazosin exhibits low water solubility due to its lipophilic aromatic rings and non-ionizable groups under physiological pH. It is typically soluble in organic solvents like acetonitrile or dimethyl sulfoxide [4] [6]. Stability studies indicate:
High-Performance Liquid Chromatography (HPLC) coupled with photodiode array (PDA) detection is the gold standard for identifying and quantifying 7'-Hydroxy Doxazosin. Validated methods employ reversed-phase C18 columns (e.g., LiChrospher 60 RP-Select B, 250 mm × 4.0 mm, 5 µm) with gradient elution [6].
Table 2: Representative HPLC-PDA Conditions for 7'-Hydroxy Doxazosin Analysis
Parameter | Specification | |
---|---|---|
Column | LiChrospher 60 RP-Select B (250 mm × 4.0 mm; 5 µm particle size) | |
Mobile Phase | Gradient of: Solution A (0.05% H₃PO₄), Solution B (acetonitrile), Solution C (water) | |
Flow Rate | 0.8 mL/min | |
Detection Wavelength | 210 nm (PDA range: 190–400 nm) | |
Column Temperature | 35°C | |
Injection Volume | 10 µL | |
Run Time | 50 minutes | [6] |
Sample preparation involves:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7